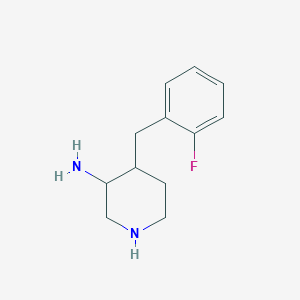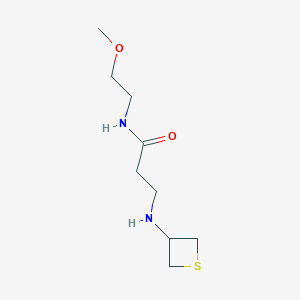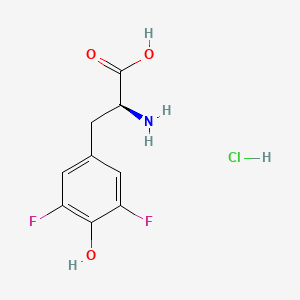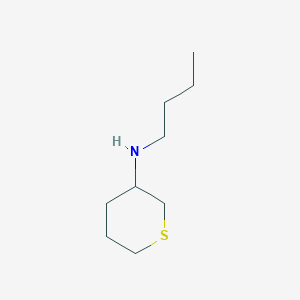![molecular formula C11H19NO3 B13013366 Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate is a complex organic compound with a unique structure that includes an oxetane ring. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate typically involves multiple steps. One common method starts with the preparation of 3-methyl-3-oxetanemethanol, which is then reacted with other reagents to form the final compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. Cold-chain transportation is often necessary to maintain the stability of the compound during production and distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate involves its interaction with specific molecular targets. The oxetane ring in its structure is known to participate in various chemical reactions, which can influence biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate can be compared with other similar compounds, such as:
3-Hydroxymethyl-3-methyl-oxetane: A simpler compound with a similar oxetane ring structure.
Methyl 2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate: Another compound with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxetane ring, which imparts distinctive chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
methyl (E)-2-methyl-4-[(3-methyloxetan-3-yl)methylamino]but-2-enoate |
InChI |
InChI=1S/C11H19NO3/c1-9(10(13)14-3)4-5-12-6-11(2)7-15-8-11/h4,12H,5-8H2,1-3H3/b9-4+ |
Clé InChI |
NCNJODJWGGDUIU-RUDMXATFSA-N |
SMILES isomérique |
C/C(=C\CNCC1(COC1)C)/C(=O)OC |
SMILES canonique |
CC(=CCNCC1(COC1)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)





![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)



![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)


